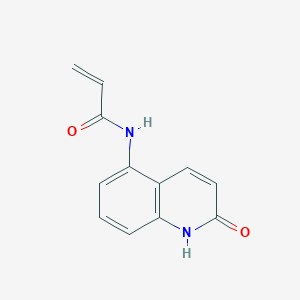![molecular formula C12H11N3O3S B2741542 Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate CAS No. 866153-42-6](/img/structure/B2741542.png)
Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate typically involves multistep organic reactions. One common method is the reaction of 2-aminothiazole with methyl 2-isocyanatobenzoate under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve sodium borohydride or lithium aluminum hydride.
Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Thiazole derivatives are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: In the medical field, thiazole derivatives are explored for their therapeutic potential. This compound may be investigated for its use in developing new drugs or treatments for various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-((Thiazol-2-ylamino)methyl)phenol
2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol
Methyl 2-[(thiazol-2-ylamino)methyl]benzoate
Uniqueness: Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate stands out due to its specific structural features and reactivity
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-2-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-10(16)8-4-2-3-5-9(8)14-11(17)15-12-13-6-7-19-12/h2-7H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZYVMNZOZHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)




![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)


![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)
![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)
